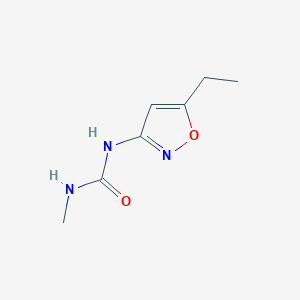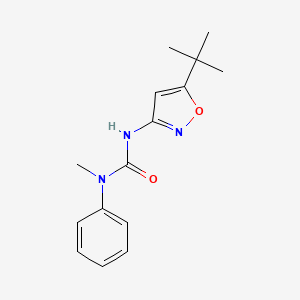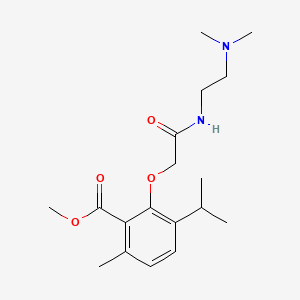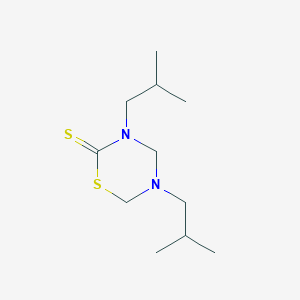![molecular formula C18H29ClO3 B14644552 Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- CAS No. 56585-19-4](/img/structure/B14644552.png)
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- is a complex organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a 4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl group. Benzene derivatives are widely studied due to their diverse chemical properties and applications in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- typically involves multi-step organic reactions. The starting materials often include benzene and specific alkyl halides. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized for yield and efficiency, ensuring that the final product meets the required purity standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific context of its use and the biological system involved.
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: A simpler benzene derivative with a single chlorine substituent.
Diethoxybenzene: Benzene with two ethoxy groups attached.
Methylethoxybenzene: Benzene with a methylethoxy group attached.
Uniqueness
Benzene, [4-chloro-5,5-diethoxy-3-(1-methylethoxy)pentyl]- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. Its complex structure allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
56585-19-4 |
|---|---|
Fórmula molecular |
C18H29ClO3 |
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
(4-chloro-5,5-diethoxy-3-propan-2-yloxypentyl)benzene |
InChI |
InChI=1S/C18H29ClO3/c1-5-20-18(21-6-2)17(19)16(22-14(3)4)13-12-15-10-8-7-9-11-15/h7-11,14,16-18H,5-6,12-13H2,1-4H3 |
Clave InChI |
FAQQIPJZCBWSAF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C(C(CCC1=CC=CC=C1)OC(C)C)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


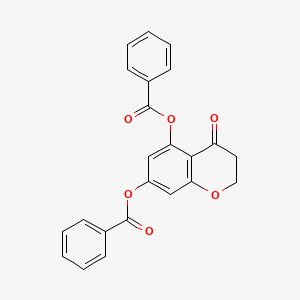
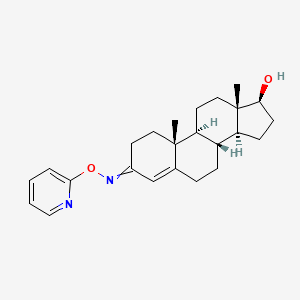
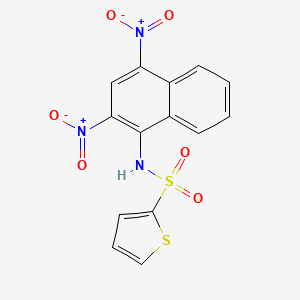
![2-Cyano-2-{[(4-methylbenzene-1-sulfonyl)oxy]imino}acetamide](/img/structure/B14644503.png)
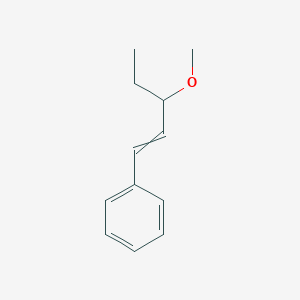

![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14644522.png)
